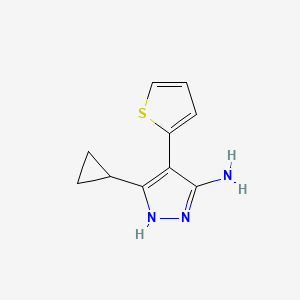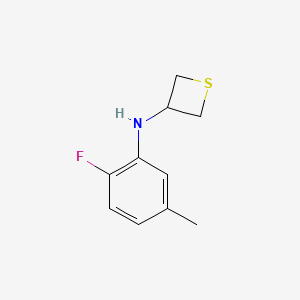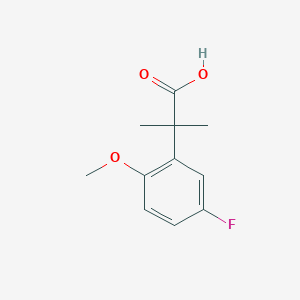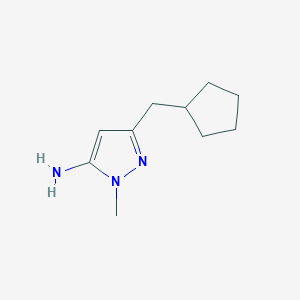![molecular formula C11H17BrO2 B13320508 Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromobicyclo[322]nonane-1-carboxylate is a bicyclic compound that features a bromine atom and a carboxylate ester group
Méthodes De Préparation
The synthesis of methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate typically involves the bromination of a bicyclo[3.2.2]nonane precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure selective bromination. The resulting brominated intermediate is then subjected to esterification using methanol and a suitable acid catalyst to yield the final product .
Analyse Des Réactions Chimiques
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions for these reactions include:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether for ester reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium for oxidation to carboxylic acids.
Applications De Recherche Scientifique
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The bromine atom and ester group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate can be compared with other similar compounds such as:
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate: This compound features an amino group instead of a bromine atom, which can significantly alter its reactivity and applications.
Methyl 5-chlorobicyclo[3.2.2]nonane-1-carboxylate:
Methyl 5-hydroxybicyclo[3.2.2]nonane-1-carboxylate: The presence of a hydroxyl group instead of a bromine atom can lead to different hydrogen bonding interactions and reactivity.
The uniqueness of this compound lies in its specific combination of a bromine atom and a carboxylate ester group, which imparts distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C11H17BrO2 |
|---|---|
Poids moléculaire |
261.15 g/mol |
Nom IUPAC |
methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate |
InChI |
InChI=1S/C11H17BrO2/c1-14-9(13)10-3-2-4-11(12,7-5-10)8-6-10/h2-8H2,1H3 |
Clé InChI |
CHPDNKIOVJLOQQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCCC(CC1)(CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320425.png)
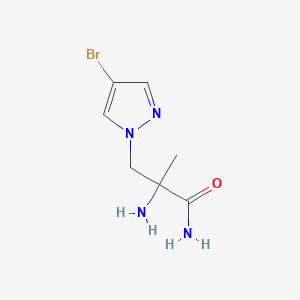
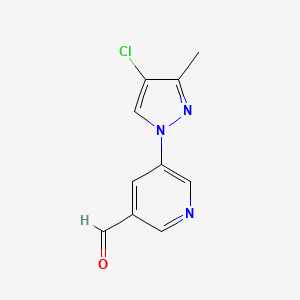
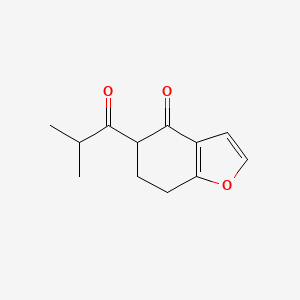
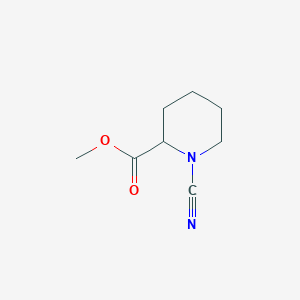
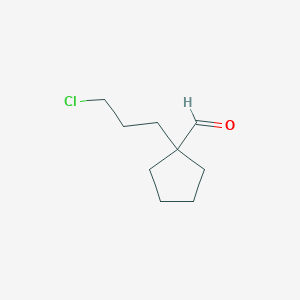
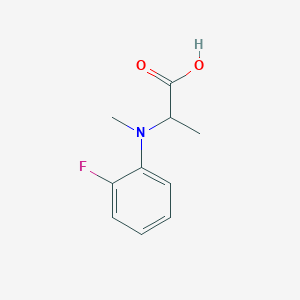
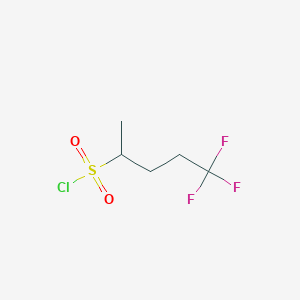
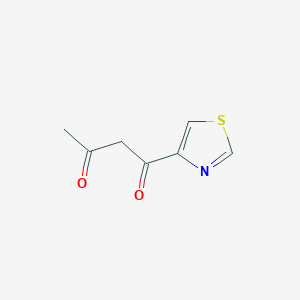
![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)
